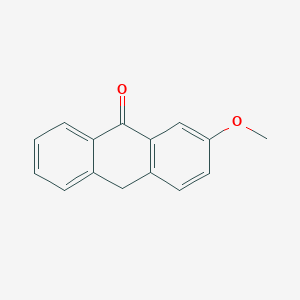

9(10H)-Anthracenone, 2-methoxy-

Cat. No. B8695772

Key on ui cas rn:

53604-95-8

M. Wt: 224.25 g/mol

InChI Key: XNWWJPDGBVFOFX-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04790961

Procedure details

A well-stirred mixture of 20 g zinc dust, 2 ml Fehling I solution, and 120 ml of water was added to a suspension of 8 g 2-methoxy-9-anthrone and 200 ml of 10% aqueous sodium hydroxide. The mixture was refluxed for 30 minutes and filtered hot to give a gray solid. The solid was heated on a steam bath and swirled vigorously while 120 ml of conc. hydrochloric acid were added drop by drop over a 40 min. period. A crude, slightly yellow solid was collected on a Buchner funnel, washed with 100 ml water and 50 ml methanol, and then crystallized from benzene twice to give 6.4 g (86%) of plate-like crystals: mp. 182.5°-183.5° C. (lit.* mp 163-165). IR (KBr): 1635, 1480, 1465, 1435, 1345, 1220-1175, 1300-1270, 1025, 950, 880, 800, 740 cm-1. 1H NMR (CDCl3 /TMS): δ8.3 (1 H, s, anthrancenyl meso proton), 8.2 (H, s, anthracenyl meso proton, 7.75-8.05 (3 H, m, oxyanthracenyl protons), 7.05-7.50 (4 H, m, oxyanthracenyl protons), 3.95 (3 H, s, ArOCH3).

[Compound]

Name

ArOCH3

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][O:2][C:3]1[CH:16]=[CH:15][C:14]2[CH2:13][C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[C:6](=O)[C:5]=2[CH:4]=1.[OH-].[Na+].Cl.[K+].[Br-]>[Zn].O>[CH3:1][O:2][C:3]1[CH:16]=[CH:15][C:14]2[C:5](=[CH:6][C:7]3[C:12]([CH:13]=2)=[CH:11][CH:10]=[CH:9][CH:8]=3)[CH:4]=1 |f:1.2,4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

8 g

|

|

Type

|

reactant

|

|

Smiles

|

COC1=CC=2C(C3=CC=CC=C3CC2C=C1)=O

|

|

Name

|

|

|

Quantity

|

200 mL

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Two

|

Name

|

|

|

Quantity

|

120 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[K+].[Br-]

|

Step Four

[Compound]

|

Name

|

ArOCH3

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was refluxed for 30 minutes

|

|

Duration

|

30 min

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered hot

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a gray solid

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The solid was heated on a steam bath

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were added drop by drop over a 40 min. period

|

|

Duration

|

40 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A crude, slightly yellow solid was collected on a Buchner funnel

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with 100 ml water and 50 ml methanol

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

crystallized from benzene twice

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give 6.4 g (86%) of plate-like crystals

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

COC1=CC2=CC3=CC=CC=C3C=C2C=C1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |